molecular formula C15H14O3 B1332203 (4'-Methoxy-biphenyl-4-yl)-acetic acid CAS No. 60277-22-7

(4'-Methoxy-biphenyl-4-yl)-acetic acid

Cat. No.: B1332203
CAS No.: 60277-22-7
M. Wt: 242.27 g/mol
InChI Key: KJOHEDXEFMKOEF-UHFFFAOYSA-N
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Description

(4'-Methoxy-biphenyl-4-yl)-acetic acid is a biphenyl derivative featuring a methoxy (-OCH₃) group at the 4' position of one benzene ring and an acetic acid (-CH₂COOH) group at the 4-position of the other ring. This structure confers unique physicochemical properties, such as moderate acidity due to the carboxylic acid group and enhanced solubility in polar solvents compared to non-functionalized biphenyls.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14-8-6-13(7-9-14)12-4-2-11(3-5-12)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOHEDXEFMKOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362703
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60277-22-7
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Biphenyl-(4'-methoxy)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Methoxy-biphenyl-4-yl)-acetic acid typically involves the following steps:

    Formation of 4-Methoxybiphenyl: This can be achieved through a Suzuki coupling reaction between 4-methoxyphenylboronic acid and bromobenzene in the presence of a palladium catalyst.

    Introduction of Acetic Acid Group: The 4-methoxybiphenyl is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to introduce the acetic acid group.

Industrial Production Methods

In an industrial setting, the production of (4’-Methoxy-biphenyl-4-yl)-acetic acid may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4’-Methoxy-biphenyl-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (4’-Hydroxy-biphenyl-4-yl)-acetic acid.

    Reduction: The acetic acid group can be reduced to form the corresponding alcohol, (4’-Methoxy-biphenyl-4-yl)-ethanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: (4’-Hydroxy-biphenyl-4-yl)-acetic acid.

    Reduction: (4’-Methoxy-biphenyl-4-yl)-ethanol.

    Substitution: Halogenated derivatives such as 4’-Bromo-biphenyl-4-yl)-acetic acid.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. It is employed in the production of various derivatives that are used in pharmaceuticals and agrochemicals.
  • Analytical Chemistry : As a standard reagent, it aids in the calibration of analytical methods, ensuring accurate measurements in chemical analysis.

Biology

  • Biological Activity : Research indicates that (4'-Methoxy-biphenyl-4-yl)-acetic acid possesses antimicrobial and anti-inflammatory properties. Its structural similarity to other bioactive compounds suggests potential interactions with key biological targets.
  • Hormonal Activity : The compound exhibits auxin-like properties, influencing plant growth processes such as cell elongation and root formation through modulation of gene expression via auxin receptors .

Medicine

  • Therapeutic Applications : Investigated for its potential use in drug development, particularly in targeting diseases associated with inflammation and tissue remodeling. Studies suggest it may inhibit enzymes like stromelysin-1 and neutrophil collagenase, which are involved in extracellular matrix degradation .

Industry

  • Advanced Materials Production : Utilized as an intermediate in the synthesis of advanced materials, contributing to the development of new chemical products.

Case Study 1: Plant Growth Promotion

In experiments with Avena coleoptiles, derivatives of biphenyl acetic acids demonstrated enhanced elongation compared to traditional auxins like indole-3-acetic acid (IAA). This suggests that this compound can promote plant growth effectively through auxin-like mechanisms .

Case Study 2: Inhibition of Pathogen Growth

Research on antibacterial effects has shown that derivatives related to biphenyl acetic acids can inhibit pathogenic bacteria's growth in vitro. This highlights the potential application of this compound in agricultural disease management .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Application Area Findings Reference
Plant Growth PromotionEnhanced elongation in Avena
Antimicrobial ActivityInhibition of pathogenic bacteria
Drug DevelopmentPotential inhibitor of stromelysin-1

Mechanism of Action

The mechanism of action of (4’-Methoxy-biphenyl-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

(4'-Methoxy-biphenyl-4-yl)-acetic acid belongs to a family of biphenyl-acetic acid derivatives. Key structural analogs include:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
This compound 4'-OCH₃, 4-CH₂COOH -COOH, -OCH₃ ~258.3 (calculated) Potential metal chelation, moderate acidity
4-Biphenyl-4'-fluoro-acetic acid 4'-F, 4-CH₂COOH -COOH, -F 230.24 Higher acidity (F is electronegative)
Methyl 2-(4'-chloro-2'-methoxy-biphenyl-4-yl)acetate 4'-Cl, 2'-OCH₃, 4-CH₂COOCH₃ -COOCH₃, -Cl, -OCH₃ 290.74 Lower polarity (ester group), lipophilic
(4'-Formyl-biphenyl-4-yl)-acetic acid 4'-CHO, 4-CH₂COOH -COOH, -CHO 240.26 Reactive aldehyde group for conjugation
3-Methoxy-4-hydroxyphenylacetic acid 3-OCH₃, 4-OH, -CH₂COOH -COOH, -OH, -OCH₃ 182.17 High solubility (H-bonding via -OH)

Key Comparisons:

Acidity and Solubility :

  • The methoxy group in this compound reduces acidity compared to electron-withdrawing substituents like fluorine (e.g., 4-Biphenyl-4'-fluoro-acetic acid) .
  • Ester derivatives (e.g., methyl esters) exhibit lower water solubility due to reduced polarity, whereas hydroxylated analogs (e.g., 3-Methoxy-4-hydroxyphenylacetic acid) show enhanced solubility via hydrogen bonding .

Reactivity and Applications: The acetic acid group enables metal coordination, as seen in studies on acetic acid-modified biochars, where -COOH groups facilitated uranium adsorption via monodentate coordination . Aldehyde-containing analogs (e.g., 4'-Formyl-biphenyl-4-yl)-acetic acid) are more reactive in nucleophilic reactions, making them suitable for synthetic intermediates .

Electronic Effects :

  • The electron-donating methoxy group may stabilize positive charges in intermediates, contrasting with electron-withdrawing groups like -F or -CHO, which alter resonance and charge distribution .

Research Findings:

  • Adsorption Capacity : Acetic acid-functionalized materials (e.g., ASBB biochar) demonstrated enhanced uranium adsorption (up to 97.8% removal) due to -COOH groups . This implies that this compound could exhibit similar metal-binding behavior.
  • Thermodynamic Stability : Compounds with electron-withdrawing groups (e.g., -F) may exhibit higher thermal stability, whereas methoxy-substituted derivatives could degrade more readily under oxidative conditions .

Biological Activity

(4'-Methoxy-biphenyl-4-yl)-acetic acid, a biphenyl derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with a methoxy group at the para position of one phenyl ring and an acetic acid moiety. This structural configuration is crucial for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that biphenyl derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. A study reported that certain biphenyl derivatives had minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa .

CompoundMIC (μg/mL)Target Bacteria
5e3.12Klebsiella pneumoniae
5f3.12Pseudomonas aeruginosa

Anti-inflammatory Activity

Biphenyl derivatives have also been associated with anti-inflammatory effects. For example, studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that certain derivatives could reduce these cytokine levels significantly compared to controls .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In one study, biphenyl derivatives exhibited cytotoxic effects on cancer cell lines, leading to decreased cell viability and induction of apoptosis . The compound's ability to alter cell cycle dynamics was also noted, with significant arrest observed at the S phase.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)225Induction of apoptosis
HeLa (Cervical)150Cell cycle arrest in S phase

Case Studies

  • Antibacterial Efficacy : A study conducted on synthetic biphenyl derivatives revealed that compound 5b exhibited strong antibacterial activity with a zone of inhibition ranging from 7.5 to 10.5 mm against selected strains . This provides a promising avenue for developing new antibacterial agents.
  • Cytotoxicity in Cancer Models : Research involving MCF-7 breast cancer cells showed that treatment with this compound resulted in significant decreases in cell viability, indicating its potential as an anticancer agent . The mechanism was linked to apoptosis induction and cell cycle disruption.
  • Anti-inflammatory Response : In an experimental model of inflammation, the administration of biphenyl derivatives led to a marked reduction in inflammatory markers, suggesting their utility in treating inflammatory diseases .

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